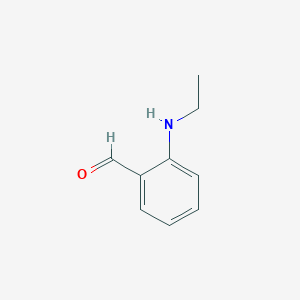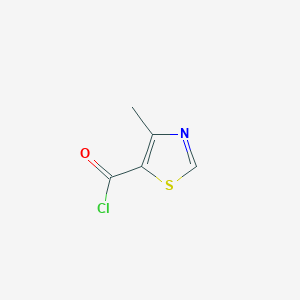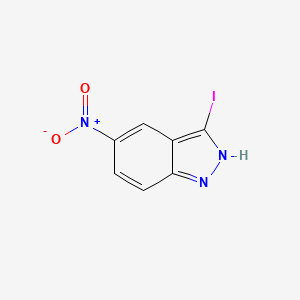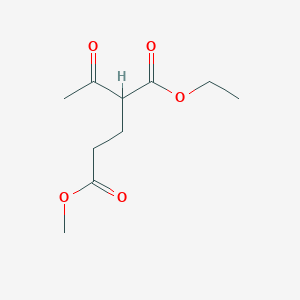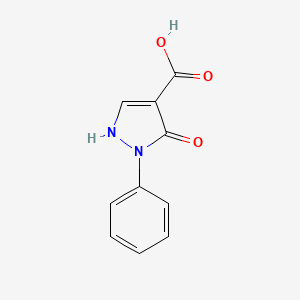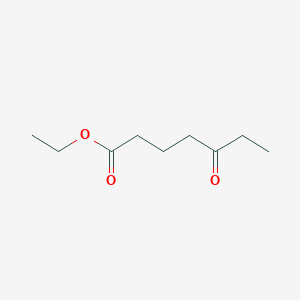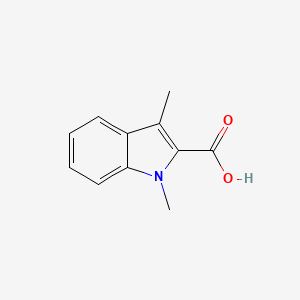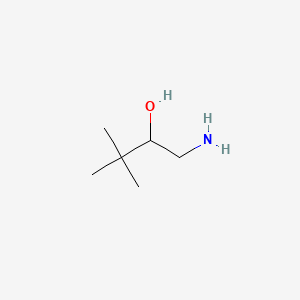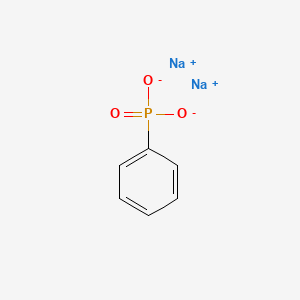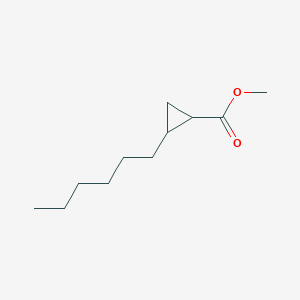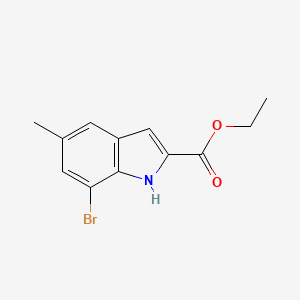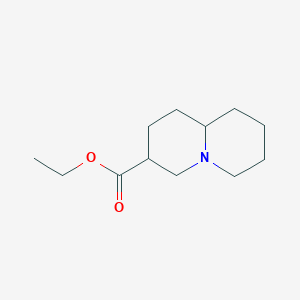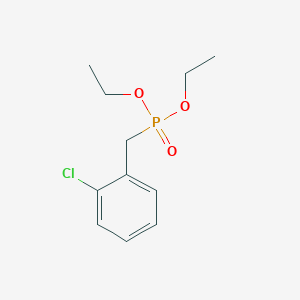![molecular formula C7H9N3O B1338610 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 39716-50-2](/img/structure/B1338610.png)
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
説明
“5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” is a chemical compound with a molecular weight of 187.63 . The IUPAC name for this compound is 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-ol hydrochloride .
Molecular Structure Analysis
The InChI code for “5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” is 1S/C7H9N3O.ClH/c11-7-3-5-4-8-2-1-6(5)9-10-7;/h3,8H,1-2,4H2,(H,10,11);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” has a molecular weight of 187.63 . It’s a hydrochloride salt . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.科学的研究の応用
- Summary of the Application : This compound and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
- Methods of Application : The synthetic methodologies of pyrido [4,3-d]pyrimidines involve using this compound as a starting material. The different synthetic routes have been grouped according to the way the pyrido [4,3-d]pyrimidine moiety has been created .
- Results or Outcomes : The review provides a study on the structure features, reactions, and synthetic methodologies of pyrido [4,3-d]pyrimidines .
- Summary of the Application : The compound is part of a series of antagonists based on 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold (THPP series), where the compound PK-THPP exhibits the highest inhibitory effect on TASK-3 .
- Methods of Application : The binding of the antagonist is influenced by the fenestrations state of TASK-3 channels and occurs when they are open .
- Results or Outcomes : The marked difference in the potency of THPP series compounds such as 20b, 21, 22, and 23 (PK-THPP) respect to compounds such as 17b, inhibiting TASK-3 channels in the micromolar range is due to the presence of a hydrogen bond acceptor group that can establish interactions with the threonines of the selectivity filter .
- Summary of the Application : A series of novel tetrahydropyrido[3,4-d]pyrimidines as HPK1 inhibitors for treating cancer, inflammatory, and autoimmune diseases .
- Methods of Application : The application discloses compounds, their preparation, use, and pharmaceutical composition, and treatment .
- Results or Outcomes : The application describes the structure and activity analysis of these inhibitors .
Chemistry of Bicyclic 6-6 Systems
TASK-3 Channel Antagonists
HPK1 Inhibitors
- Voltage Sensitive Fluorescent Dye Approach
- Summary of the Application : The compound is part of a series of derivatives based on 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold (THPP series), where the compound PK-THPP exhibits the highest inhibitory effect on TASK-3 using a voltage sensitive fluorescent dye approach (FLIPR assay) and an IonWorks Quattro electrophysiology assay .
- Methods of Application : The binding of the antagonist is influenced by the fenestrations state of TASK-3 channels and occurs when they are open .
- Results or Outcomes : The marked difference in the potency of THPP series compounds such as 20b, 21, 22, and 23 (PK-THPP) respect to compounds such as 17b, inhibiting TASK-3 channels in the micromolar range is due to the presence of a hydrogen bond acceptor group that can establish interactions with the threonines of the selectivity filter .
- Voltage Sensitive Fluorescent Dye Approach
- Summary of the Application : The compound is part of a series of derivatives based on 5,6,7,8-tetrahydropyrido [4,3-d] pyrimidine scaffold (THPP series), where the compound PK-THPP exhibits the highest inhibitory effect on TASK-3 using a voltage sensitive fluorescent dye approach (FLIPR assay) and an IonWorks Quattro electrophysiology assay .
- Methods of Application : The binding of the antagonist is influenced by the fenestrations state of TASK-3 channels and occurs when they are open .
- Results or Outcomes : The marked difference in the potency of THPP series compounds such as 20b, 21, 22 and 23 (PK-THPP) respect to compounds such as 17b, inhibiting TASK-3 channels in the micromolar range is due to the presence of a hydrogen bond acceptor group that can establish interactions with the threonines of the selectivity filter .
特性
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-3-5-4-8-2-1-6(5)9-10-7/h3,8H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIDPTXDTHOYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)NN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



